Cas no 53023-18-0 ((-)-Isosamidin)

(-)-Isosamidin 化学的及び物理的性質
名前と識別子
-
- (9R,10R)-9-(acetyloxy)-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-10-yl 3-methylbut-2-enoate
- [(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbut-2-enoate
- 3-Methyl-2-butenoic acid 9α-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-10α-yl ester
- Q27107010
- AC1L9CAW
- DTXSID20331747
- [(9R,10R)-9-acetoxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbut-2-enoate
- C09270
- (-)-Isosamidin
- 3-Methyl-2-butenoic acid 9alpha-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b
- 53023-18-0
- Isosamidin
- CHEBI:6056
- 3-Methyl-2-butenoic acid (9R,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-10-yl Ester; (9R-cis)-3-methyl-2-Butenoic Acid 9-(Acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-10-yl Ester; Isosamidin; 3'(R),4'(R)-3'-Acetoxy-4'-senecioyloxy-3',4'-dihydroseselin
-
- インチ: InChI=1S/C21H22O7/c1-11(2)10-16(24)27-19-17-14(28-21(4,5)20(19)25-12(3)22)8-6-13-7-9-15(23)26-18(13)17/h6-10,19-20H,1-5H3/t19-,20-/m1/s1
- InChIKey: VPDWBGHNQKUFNN-WOJBJXKFSA-N
- ほほえんだ: CC(=CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C)C
計算された属性
- せいみつぶんしりょう: 386.13656
- どういたいしつりょう: 386.13655304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 716
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 88.1Ų
じっけんとくせい
- PSA: 88.13
(-)-Isosamidin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | S110505-10mg |
(-)-Isosamidin |
53023-18-0 | 10mg |
$ 2067.00 | 2023-09-06 | ||
TRC | S110505-1mg |
(-)-Isosamidin |
53023-18-0 | 1mg |
$ 265.00 | 2023-09-06 | ||
Biosynth | DCA02318-5 mg |
(-)-Isosamidin |
53023-18-0 | 5mg |
$1,163.70 | 2023-01-05 | ||
Biosynth | DCA02318-10 mg |
(-)-Isosamidin |
53023-18-0 | 10mg |
$1,861.90 | 2023-01-05 | ||
A2B Chem LLC | AG56555-1mg |
3-Methyl-2-butenoic acid 9α-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b |
53023-18-0 | 1mg |
$538.00 | 2024-04-19 | ||
Biosynth | DCA02318-1 mg |
(-)-Isosamidin |
53023-18-0 | 1mg |
$358.05 | 2023-01-05 | ||
Biosynth | DCA02318-25 mg |
(-)-Isosamidin |
53023-18-0 | 25mg |
$3,491.25 | 2023-01-05 |
(-)-Isosamidin 関連文献
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
(-)-Isosamidinに関する追加情報
Introduction to (-)-Isosamidin (CAS No. 53023-18-0)
(-)-Isosamidin (CAS No. 53023-18-0) is a significant chiral auxiliary and pharmacophore that has garnered considerable attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique stereocenter, plays a pivotal role in the development of various therapeutic agents. Its structural and functional attributes make it an invaluable tool in the synthesis of complex molecules, particularly in the realm of drug discovery and development.
The (-)-Isosamidin scaffold is derived from isosamidine, a nitrogen-containing heterocycle that exhibits remarkable versatility in medicinal chemistry. The presence of a single stereocenter in (-)-Isosamidin allows for the generation of enantiomerically pure compounds, which are often essential for achieving desired pharmacological outcomes. This property has made it a preferred choice for researchers aiming to develop enantiomerically enriched drugs with enhanced specificity and reduced side effects.
In recent years, the application of (-)-Isosamidin has expanded significantly, particularly in the synthesis of protease inhibitors and other enzyme-targeted therapeutics. Its ability to mimic natural substrates or transition states has been exploited to design molecules that interact selectively with biological targets. For instance, studies have demonstrated its utility in the development of inhibitors targeting viral proteases, which are critical for antiviral therapies.
One of the most compelling aspects of (-)-Isosamidin is its role as a building block in the construction of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of peptides while offering improved pharmacokinetic properties such as enhanced stability and oral bioavailability. The incorporation of (-)-Isosamidin into peptidomimetic structures allows for the creation of highly specific inhibitors that can modulate biological pathways without affecting off-target proteins.
The synthetic methodologies involving (-)-Isosamidin have also seen significant advancements. Modern synthetic strategies leverage catalytic asymmetric reactions to produce enantiomerically enriched (-)-Isosamidin derivatives efficiently. These methods often employ transition metal catalysts or biocatalysts, which can improve yield and selectivity while minimizing environmental impact. Such innovations align with the growing emphasis on sustainable chemistry practices in drug development.
Recent research has highlighted the potential of (-)-Isosamidin in addressing neurological disorders. Its structural motif has been incorporated into molecules designed to interact with neurotransmitter receptors or enzymes implicated in conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that derivatives of (-)-Isosamidin exhibit promising neuroprotective properties, making them attractive candidates for further therapeutic development.
Furthermore, the use of computational chemistry and machine learning has accelerated the discovery process for novel (-)-Isosamidin-based compounds. By integrating experimental data with predictive models, researchers can rapidly identify promising scaffolds and optimize their properties before moving into costly wet-lab synthesis. This interdisciplinary approach has significantly reduced the time and resources required to bring new drug candidates to clinical evaluation.
The versatility of (-)-Isosamidin extends beyond its role as a chiral auxiliary; it also serves as a precursor for more complex nitrogen-containing heterocycles. These heterocycles are prevalent in many biologically active compounds and exhibit diverse pharmacological activities. By functionalizing the core (-)-Isosamidin structure, chemists can generate libraries of compounds with tailored properties for drug discovery efforts.
In conclusion, (-)-Isosamidin (CAS No. 53023-18-0) represents a cornerstone compound in modern pharmaceutical chemistry. Its unique structural features and broad applicability make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutics. As research continues to uncover new applications and synthetic strategies, the significance of this compound is likely to grow even further, solidifying its place as a key player in drug discovery and development.
53023-18-0 ((-)-Isosamidin) 関連製品
- 15591-75-0(2-Butenoic acid,2-methyl-,(8S,9R)-8-[1-(acetyloxy)-1-methylethyl]-8,9-dihydro-2-oxo-2H-furo[2,3-h]-1-benzopyran-9-ylester, (2Z)-)
- 81740-07-0(Praeruptorin B)
- 72463-77-5(Praeruptorin C)
- 150135-35-6(2-Butenoic acid,2-methyl-,(9R,10R)-9,10-dihydro-9-hydroxy-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-10-ylester, (2E)- (9CI))
- 78478-28-1(Praeruptorin E)
- 5928-25-6(Decursin)
- 13161-75-6(Pteryxin)
- 73069-27-9(Praeruptorin A)
- 1082329-24-5(2-[5-(Propan-2-Yl)-1,2,4-Oxadiazol-3-Yl]Acetic Acid)
- 1807089-81-1(Methyl 6-cyano-4-(difluoromethyl)-3-iodopyridine-2-acetate)




